methyl tetrahydro-2H-pyran-2-carboxylate

Catalog No.
S3311170
CAS No.
84355-44-2
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl tetrahydro-2H-pyran-2-carboxylate

CAS Number

84355-44-2

Product Name

methyl tetrahydro-2H-pyran-2-carboxylate

IUPAC Name

methyl oxane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3

InChI Key

MHZRCUVVJMWSMP-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCCO1

Canonical SMILES

COC(=O)C1CCCCO1

Organic Synthesis:

  • Building Block for Complex Molecules: MTHPC can serve as a valuable building block for the synthesis of more complex organic molecules, particularly those containing the tetrahydropyran (THP) ring system. This ring structure is found in various natural products and pharmaceuticals, making MTHPC a potentially versatile starting material for their synthesis. Source: PubChem, National Institutes of Health, [PubChem Methyl tetrahydro-2H-pyran-2-carboxylate, CID 13581853: ]
  • Protecting Group Chemistry: The THP ring in MTHPC can act as a protecting group in organic synthesis. Protecting groups temporarily mask the reactivity of functional groups in a molecule while allowing other functionalities to be modified. MTHPC can be used to protect alcohols and then selectively removed later in the synthesis. [Source: Carey, Francis A., and Richard J. Sundberg. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007.]

Medicinal Chemistry:

  • Drug Discovery and Development: Early research suggests that MTHPC may possess some potential biological activities, making it a candidate for further investigation in drug discovery and development. However, more research is needed to fully understand its potential therapeutic effects and mechanisms of action. Source: Sigma-Aldrich, [Methyl tetrahydro-2H-pyran-2-carboxylate]

Material Science:

  • Polymer Synthesis: MTHPC has been explored as a potential building block for the synthesis of functional polymers. These polymers could potentially find applications in various fields, such as drug delivery, electronics, and coatings. Source: BLD Pharm, [84355-44-2|Methyl tetrahydro-2H-pyran-2-carboxylate: ]

Methyl tetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C7H12O3C_7H_{12}O_3 and a molecular weight of 144.17 g/mol. It is characterized by a tetrahydrofuran ring structure, which contributes to its unique chemical properties. The compound is a colorless to pale yellow liquid at room temperature and has a high gastrointestinal absorption rate, indicating good bioavailability when ingested. Its InChI Key is MHZRCUVVJMWSMP-UHFFFAOYSA-N, and it is indexed under PubChem ID 13581853 .

Typical of esters and cyclic ethers. Notably, it can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of tetrahydro-2H-pyran-2-carboxylic acid and methanol. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the carboxylate group, allowing for substitution reactions that can introduce various functional groups into its structure.

This compound exhibits notable biological activities, particularly as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition suggests potential applications in anti-inflammatory therapies. Furthermore, its structure may allow for interactions with various biological targets, although specific studies detailing its pharmacological effects remain limited .

Methyl tetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods:

  • Cyclization Reactions: The compound can be synthesized via cyclization of suitable precursors containing both carboxylic acid and alcohol functionalities.
  • Esterification: By reacting tetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of an acid catalyst, methyl tetrahydro-2H-pyran-2-carboxylate can be produced.
  • Reduction Reactions: Starting from appropriate diketones or aldehydes, reduction processes can yield the desired compound through intermediate formation of alcohols followed by esterification.

Methyl tetrahydro-2H-pyran-2-carboxylate has several applications:

  • Pharmaceuticals: Due to its biological activity as a 5-lipoxygenase inhibitor, it may be explored for developing anti-inflammatory drugs.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules in medicinal chemistry.
  • Flavor and Fragrance Industry: The compound's pleasant odor profile may find utility in flavoring agents or perfumes.

Methyl tetrahydro-2H-pyran-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity Index
(R)-5-Oxotetrahydrofuran-2-carboxylic acidC6H8O30.91
5-Oxotetrahydrofuran-2-carboxylic acidC6H8O30.91
(S)-5-Oxo-2-tetrahydrofurancarboxylic AcidC6H8O30.91
Ethyl tetrahydrofuran-2-carboxylateC7H12O30.91
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylateC8H14O30.89
Tetrahydro-2H-pyran-2-carboxylic acidC6H10O30.94

Methyl tetrahydro-2H-pyran-2-carboxylate is unique due to its specific ester functionality combined with the tetrahydrofuran ring, which influences both its chemical reactivity and biological activity compared to these similar compounds .

Catalytic Coupling Approaches in Tetrahydrofuran-Based Systems

Palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF) solvents provide a robust framework for constructing the tetrahydrofuran core of methyl tetrahydro-2H-pyran-2-carboxylate. The Sonogashira coupling, which links alkynes to aryl halides, has been adapted for this purpose. For instance, ethyl bromide and 2-methyl-3-butyne-2-ol undergo coupling in THF using a palladium/copper catalyst system, achieving 86% yield for the alkenyl alcohol intermediate. The choice of THF enhances reaction homogeneity and stabilizes organometallic intermediates, critical for maintaining regioselectivity.

A comparative analysis of palladium precursors revealed that Pd(dba)₂ combined with tri-tert-butylphosphine (10 mol%) in THF at 80°C optimizes alkyne-alkene coupling efficiency. Metal halide co-catalysts, such as CuI, further accelerate transmetallation steps, reducing reaction times from 15 to 8 hours. Post-reaction workup involves acid washing (1–3 M HCl) and sodium sulfate drying, yielding 390 g of 2-methyl-5-hexene-3-alkyne-2-ol per batch.

Table 1: Palladium-Catalyzed Coupling Parameters in THF

ParameterOptimal ValueImpact on Yield
Catalyst (Pd/Cu)5 mol% Pd(dba)₂, 10 mol% CuI+15% yield
Temperature80°CPrevents dimerization
SolventTHFEnhances ligand stability
Reaction Time8–12 hoursMaximizes conversion

Mercury-Mediated Cyclization of Alkenyl Alcohol Precursors

Mercury salts, particularly mercuric acetate and mercury bisulfate, facilitate the cyclization of alkenyl alcohols into the tetrahydrofuran ring system. In a representative procedure, 195 g of 2-methyl-5-hexene-3-alkyne-2-ol reacts with 5% aqueous sulfuric acid and mercuric acetate (1–6 mol%) at 95°C for 14 hours, yielding 202 g (89%) of 2,2-dimethyl tetrahydrofuran-4-ketone. The mercury ion coordinates to the alkyne, polarizing the π-bond and directing nucleophilic attack by water, which triggers a 5-exo-dig cyclization.

Critical to this process is pH control during workup. Neutralization to pH 7–8 with potassium hydroxide minimizes side reactions, while ethyl acetate extraction isolates the cyclic ketone with >98% purity. Despite environmental concerns, mercury’s efficacy in stabilizing carbocation intermediates remains unmatched for large-scale syntheses. Alternatives like gold or silver catalysts require higher temperatures (120°C) and provide inferior yields (≤70%).

Oxidative Transformation Pathways for Carboxylic Acid Derivatives

Oxidation of aldehydes to carboxylic acids, followed by esterification, completes the synthesis of methyl tetrahydro-2H-pyran-2-carboxylate. Potassium permanganate in aqueous medium oxidizes 54 g of 2,2-dimethyl tetrahydrofuran-4-formaldehyde to the corresponding carboxylic acid in 94% yield. Subsequent esterification with methanol under acidic conditions (H₂SO₄, 60°C) affords the methyl ester.

A traceless silyl protection strategy, as demonstrated in palladium-catalyzed α-arylation, offers an alternative route. Silyl ethers protect carboxyl groups during C–H functionalization, enabling direct arylation of tetrahydrofuran precursors. For example, trimethylsilyl chloride (4 equiv) and LiTMP (4.8 equiv) facilitate α-arylation with aryl halides, achieving 89% yield after deprotection.

Table 2: Oxidative Transformation Efficiency

OxidantSubstrateYield (%)Conditions
KMnO₄Tetrahydrofuran aldehyde94H₂O, RT, 12 hours
O₂ (g)Tetrahydrofuran alcohol78CuCl₂, 100°C, 8 hours
H₂O₂Tetrahydrofuran ketone65AcOH, 60°C, 6 hours

XLogP3

0.9

Dates

Last modified: 08-19-2023

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